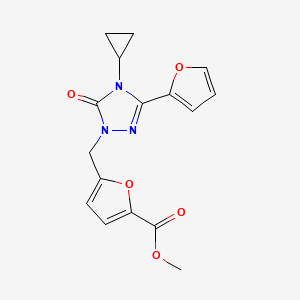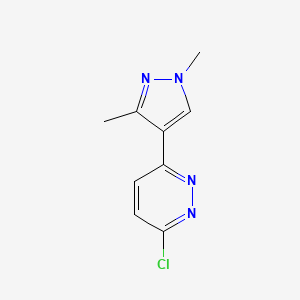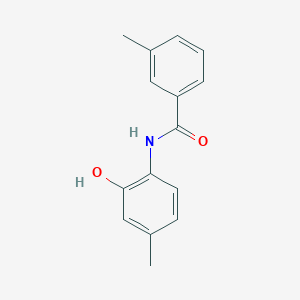
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, also known as DAAE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DAAE is a ketone-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is not fully understood. However, studies have suggested that 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone may exert its therapeutic effects through the inhibition of various enzymes and proteins, including COX-2, NF-κB, and MAPKs. Additionally, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can modulate various biochemical and physiological processes in the body. For example, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammation. Additionally, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several advantages and limitations for laboratory experiments. One advantage is that 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been shown to have low toxicity, which makes it a useful tool for studying various biological processes. Additionally, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation is that 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone. One direction is to further elucidate the mechanism of action of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone. Finally, studies are needed to determine the potential side effects of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone and to develop strategies to mitigate these effects.
Métodos De Síntesis
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can be synthesized through a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with difluoromethylazetidine in the presence of a base. The resulting intermediate is then treated with an oxidizing agent to yield the final product, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has anti-inflammatory, analgesic, and anti-tumor properties. Additionally, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-19-11-4-3-9(5-12(11)20-2)6-13(18)17-7-10(8-17)14(15)16/h3-5,10,14H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFGFSCWGVAQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)C(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2541538.png)
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2541540.png)
![5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2541543.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2541545.png)

![4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride](/img/structure/B2541549.png)


![4,5-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2541554.png)

![6-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2541556.png)


![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541561.png)